![molecular formula C18H23N3 B2500149 {4-[2-amino-1-(2,3-dihydro-1H-indol-1-yl)ethyl]phenyl}dimethylamine CAS No. 954568-18-4](/img/structure/B2500149.png)
{4-[2-amino-1-(2,3-dihydro-1H-indol-1-yl)ethyl]phenyl}dimethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{4-[2-amino-1-(2,3-dihydro-1H-indol-1-yl)ethyl]phenyl}dimethylamine, otherwise known as 4-ADPA, is a synthetic compound that has recently become the focus of scientific research. 4-ADPA is a derivative of the amino acid tryptophan and has been found to have a number of unique biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Sigma-1 Receptor Mediated Roles in Tissue Protection and Regeneration A study delves into the potential sigma-1 receptor-mediated roles of N,N-dimethyltryptamine (DMT), a compound structurally related to the aforementioned chemical, emphasizing its significance beyond psychotropic effects. DMT is identified as an endogenous ligand for the sigma-1 receptor, hinting at its involvement in cellular protective mechanisms, tissue regeneration, and immune system modulation. This discovery underscores the compound's potential beyond its neurological activity, suggesting broader biological functions and offering new avenues for medical therapy development (Frecska et al., 2013).
Bioactivities of Dietary Phenolamides Research into phenolamides, which share a similar concern for the interaction between phenolic compounds and amino acid derivatives, points towards their significant health benefits. Dietary phenolamides, a category of compounds that includes various hydroxycinnamic acid amides, have been shown to possess anti-inflammatory and antioxidant properties. This line of research highlights the importance of understanding the chemistry and biological activity of compounds derived from the interaction of amino acids with phenolic structures, potentially relevant to the compound (Wang et al., 2020).
Applications in Advanced Oxidation Processes The exploration of advanced oxidation processes (AOPs) for the degradation of organic pollutants underscores the relevance of understanding the chemical behavior of complex organic compounds, including those similar to the specified chemical structure. Studies focusing on the kinetics, mechanisms, and by-products of AOPs applied to organic contaminants reveal the intricate interactions between these compounds and reactive species. This research domain offers insights into the environmental fate and treatment strategies for a wide array of organic chemicals, potentially including the compound of interest (Qutob et al., 2022).
Microbial Metabolites and Non-Alcoholic Fatty Liver Disease The study of aromatic amino acids and their microbial metabolites highlights the intricate relationship between metabolism, microbiota, and disease states such as non-alcoholic fatty liver disease (NAFLD). Understanding how derivatives of aromatic amino acids, produced through microbial activity, influence disease mechanisms offers a valuable perspective on the systemic impacts of bioactive compounds. This research emphasizes the complexity of metabolic interactions and their relevance to health and disease, providing a context for evaluating the systemic effects of similar compounds (Shcherbakova et al., 2020).
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that influences a variety of biological activities . The interaction often results in changes at the molecular level, which can lead to observable effects at the cellular and organismal levels.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathway alterations can result in a variety of outcomes, depending on the specific biological activity being influenced.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it is likely that the effects of this compound’s action would be observable at both the molecular and cellular levels.
Propiedades
IUPAC Name |
4-[2-amino-1-(2,3-dihydroindol-1-yl)ethyl]-N,N-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3/c1-20(2)16-9-7-15(8-10-16)18(13-19)21-12-11-14-5-3-4-6-17(14)21/h3-10,18H,11-13,19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCDZEWIWQFYKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CN)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-phenyl-4-{[4-(trifluoromethoxy)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2500068.png)

![5-[[4-(diethylamino)phenyl]methylene]-2,4-Thiazolidinedione](/img/structure/B2500072.png)
![ethyl 3-(benzo[d]thiazol-2-yl)-2-(2-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2500073.png)
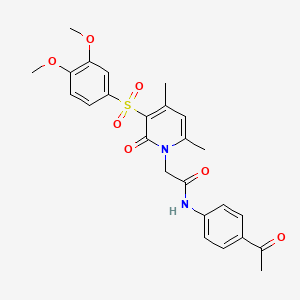
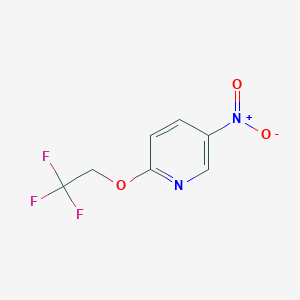
![5,7-dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B2500077.png)
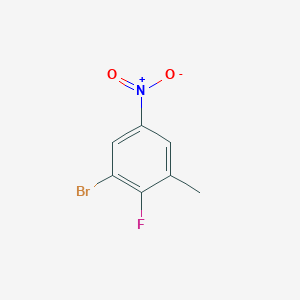
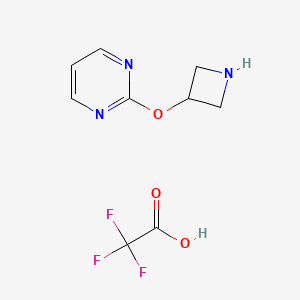
![4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-2-amine](/img/structure/B2500081.png)
![N-[(3-Methoxycyclobutyl)methyl]prop-2-enamide](/img/structure/B2500084.png)
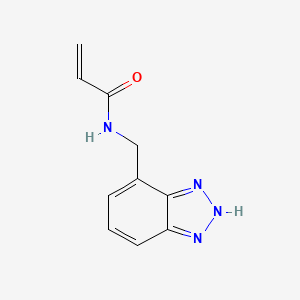
![(3-Propan-2-yl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2500088.png)
![2-chloro-1-[4-(2,3-dihydro-1H-indene-5-sulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2500089.png)